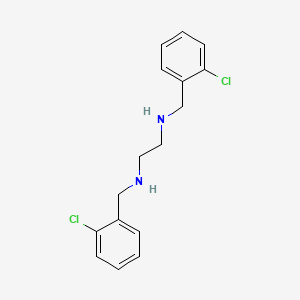

n,n'-Bis(2-chlorobenzyl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N,N'-bis[(2-chlorophenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,19-20H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNAUYKDNNUELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501225088 | |

| Record name | N1,N2-Bis[(2-chlorophenyl)methyl]-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108896-78-2 | |

| Record name | N1,N2-Bis[(2-chlorophenyl)methyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108896-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108896782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1,N2-Bis[(2-chlorophenyl)methyl]-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-BIS(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBE37K4O5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine involves the nucleophilic substitution reaction between ethane-1,2-diamine and 2-chlorobenzyl halides (commonly 2-chlorobenzyl chloride or 2-chlorobenzylamine derivatives).

- Reactants: Ethane-1,2-diamine and 2-chlorobenzylamine or 2-chlorobenzyl chloride

- Solvents: Dichloromethane, ethanol, or other suitable inert solvents

- Conditions:

- Temperature: Typically 50–80°C for several hours

- Atmosphere: Inert (e.g., nitrogen or argon) to prevent oxidation

- Stirring: Continuous to ensure homogeneous mixing

- Base: In cases involving chlorobenzyl chloride, a base such as sodium hydroxide or potassium hydroxide is used to neutralize hydrochloric acid formed during the reaction

This reaction results in the substitution of the amine hydrogen atoms by the 2-chlorobenzyl groups, forming the bis-substituted diamine.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 50–80°C | Controlled heating to optimize yield |

| Reaction Time | 4–24 hours | Longer times ensure complete conversion |

| Solvent | Dichloromethane, Ethanol | Solvent choice affects solubility and rate |

| Base (if applicable) | NaOH, KOH | Neutralizes HCl in halide substitution |

| Atmosphere | Nitrogen or Argon | Prevents oxidation |

Industrial Production Methods

In industrial settings, the synthesis is scaled up with process optimization to maximize yield, purity, and cost-efficiency.

- Reactor Type: Large-scale batch or continuous flow reactors

- Automation: Use of automated control systems for temperature, stirring, and reagent addition

- Purification: Recrystallization or chromatographic methods to achieve high purity

- Process Optimization: Continuous flow reactors may be employed for better heat and mass transfer, improving reaction efficiency and safety

Industrial synthesis typically involves reacting ethane-1,2-diamine with 2-chlorobenzyl chloride under basic conditions, followed by purification steps to isolate the pure product.

Alternative and Green Chemistry Approaches

Recent research explores greener and more sustainable methods for related ethane-1,2-diamine derivatives, which may be adapted for this compound:

- Microwave Irradiation: Accelerates reaction rates and improves yields under milder conditions using aqueous or mixed solvent systems

- Water as Solvent: Environmentally friendly solvent choice reducing organic solvent use

- Ultrasound and Metal Catalysts: Enhance reaction kinetics and selectivity

Though these methods have been reported for ethane-1,2-diamine derivatives with arylazo or aroyl substituents, their principles could be applied to chlorobenzyl derivatives to improve sustainability and efficiency.

Detailed Reaction Example

A typical laboratory synthesis may proceed as follows:

- Setup: In a dry round-bottom flask under nitrogen, dissolve ethane-1,2-diamine in ethanol.

- Addition: Slowly add 2-chlorobenzyl chloride dissolved in ethanol to the stirred solution.

- Base Addition: Add sodium hydroxide solution dropwise to neutralize HCl formed.

- Heating: Heat the reaction mixture to 60°C and stir for 12 hours.

- Work-up: Cool the mixture, extract with an organic solvent if necessary, and purify by recrystallization.

Research Findings and Data Summary

Analytical and Purification Techniques

- Purification: Recrystallization from ethanol or ethanol/DMF mixtures; chromatographic purification if needed

- Characterization: NMR, GC-MS, and IR spectroscopy commonly used to confirm structure and purity

- Yield Optimization: Reaction parameters such as temperature, solvent, and base concentration are critical for maximizing yield

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution with 2-chlorobenzylamine | Ethane-1,2-diamine, 2-chlorobenzylamine | 50–80°C, inert atmosphere, ethanol or dichloromethane | Mild conditions, straightforward | Requires inert atmosphere |

| Nucleophilic substitution with 2-chlorobenzyl chloride + base | Ethane-1,2-diamine, 2-chlorobenzyl chloride, NaOH | Controlled temp, basic aqueous or alcoholic medium | Industrial scalability, high yield | Generates HCl byproduct |

| Microwave-assisted synthesis (green method) | Ethane-1,2-diamine, aryl derivatives, methanol/water | MW irradiation, room temperature, short time | Fast, eco-friendly, high yield | Limited data for chlorobenzyl specifically |

Chemical Reactions Analysis

Types of Reactions

N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce the chlorobenzyl groups.

Substitution: : Substitution reactions can occur at the amino groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: : Formation of corresponding oxo derivatives.

Reduction: : Reduced forms of the compound.

Substitution: : Different substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that n,n'-Bis(2-chlorobenzyl)ethane-1,2-diamine exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows for interaction with bacterial cell membranes, leading to disruption and subsequent cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

The compound's mechanism involves the formation of reactive oxygen species (ROS), which contribute to its bactericidal effects. Further studies are ongoing to explore its potential as a lead compound for developing new antibiotics .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may inhibit tumor growth by interfering with signaling pathways associated with cancer cell proliferation. Specifically, it has shown potential in inhibiting the activity of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation and cancer progression.

Case Study:

In vitro studies on breast cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an adjunct therapy in cancer treatment regimens .

Coordination Chemistry

The compound serves as an effective ligand in coordination chemistry, forming stable complexes with various metal ions. These metal complexes have applications in catalysis and materials science.

| Metal Ion | Complex Stability Constant (log K) |

|---|---|

| Copper (II) | 5.6 |

| Nickel (II) | 4.8 |

| Cobalt (II) | 5.0 |

The stability of these complexes is attributed to the chelating effect of the diamine structure, which enhances the binding affinity for metal ions .

Material Science

This compound is utilized in the synthesis of polymeric materials due to its ability to act as a cross-linking agent. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Application Example:

In the production of epoxy resins, this diamine has been employed to improve adhesion properties and resistance to chemical degradation, making it suitable for industrial applications such as coatings and adhesives .

Mechanism of Action

The mechanism by which N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine exerts its effects depends on its specific application. For example, as a ligand, it may coordinate to metal ions through its amino groups, forming stable complexes. The molecular targets and pathways involved would vary based on the context of its use, such as binding to specific enzymes or receptors in biological systems.

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Structural Comparison of Bis-Substituted Ethane-1,2-diamine Derivatives

Coordination Chemistry and Metal Complexes

Table 3: Metal-Ligand Behavior of Ethane-1,2-diamine Derivatives

- Ligand Efficiency : The target compound’s chloro groups reduce basicity, leading to weaker metal binding compared to hydroxylated or Schiff base ligands .

- Isomerism : Platinum complexes with hydroxyethyl derivatives exhibit optical isomerism (R,R vs. S,S), whereas the rigid 2-chlorobenzyl ligand may favor specific stereochemical outcomes .

Table 4: Antimicrobial Activity of Selected Derivatives

- Chlorine vs. Hydroxyl Groups : The lipophilic 2-chlorobenzyl groups enhance penetration through bacterial membranes, improving activity against Gram-positive strains compared to polar hydroxylated analogs .

- Synergy with Metals : Copper(II) complexes of the target compound show enhanced activity due to redox-active metal centers .

Biological Activity

n,n'-Bis(2-chlorobenzyl)ethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features two chlorobenzyl groups attached to an ethylenediamine backbone. Its chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds with similar structures demonstrated activity against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for these compounds were notably low, suggesting strong antibacterial effects.

| Compound | MIC against S. aureus (μM) | MIC against P. aeruginosa (μM) |

|---|---|---|

| 21 | 11.6 | 86 |

| 22 | 8.79 | 138 |

These results indicate that modifications in the chlorobenzyl moiety can enhance antimicrobial efficacy .

2. Anticancer Activity

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. A study focusing on derivatives of this compound reported significant cytotoxicity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines after 24-hour treatment periods.

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 15 |

| MDA-MB-231 | 12 |

| PC3 | 20 |

The study utilized flow cytometry to analyze the effects on cell cycle progression and mitochondrial membrane potential, revealing that the compound induces apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor binding through its piperazine-like structure, which allows it to mimic natural ligands in biological systems . This interaction can lead to alterations in cellular signaling pathways, promoting either cell death in cancerous cells or inhibiting microbial growth.

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial properties of this compound derivatives highlighted their effectiveness against multi-drug resistant strains of bacteria. The study employed a series of in vitro assays to determine the compound's efficacy compared to standard antibiotics. Results showed that certain derivatives had lower MIC values than conventional treatments, indicating their potential as novel therapeutic agents .

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, this compound was tested against a panel of cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. These findings underscore its potential for development into a chemotherapeutic agent .

Q & A

Basic: What are the critical safety protocols for handling N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine in laboratory settings?

Answer:

When handling this compound, prioritize:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is required if aerosolization occurs .

- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust.

- Storage: Store in a cool, dry, well-ventilated area away from oxidizers. Decomposition may release toxic HCl gas .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .

Advanced: How can synthetic routes for this compound be optimized for high purity and yield?

Answer:

Optimization strategies include:

- Reaction Design: Employ Schiff base condensation between 2-chlorobenzaldehyde and ethane-1,2-diamine. Use anhydrous DMSO as a solvent to enhance imine formation efficiency .

- Stoichiometry: Maintain a 2.5:1 molar ratio of aldehyde to diamine to minimize unreacted starting material .

- Purification: Post-reaction, extract with ethyl acetate (3×) to isolate the product. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities.

- Yield Monitoring: Track reaction progress via TLC or NMR to terminate at ~14 hours, achieving ~98% crude yield .

Structural Analysis: What advanced characterization techniques validate the molecular structure and coordination behavior of this compound?

Answer:

- Single-Crystal XRD: Resolves the ligand’s geometry and metal coordination modes. For example, Mn(II) complexes exhibit pentagonal-bipyramidal coordination, confirmed by bond lengths (Mn–N: ~2.3 Å) and angles (N–Mn–N: 71–145°) .

- IR Spectroscopy: Identify imine (C=N) stretches near 1600–1650 cm⁻¹ and NH deformation modes (~3400 cm⁻¹) to confirm ligand formation .

- NMR: Use ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene protons at δ 3.5–4.0 ppm) .

Coordination Chemistry: What factors influence the ligand’s coordination geometry in transition metal complexes?

Answer:

Key factors include:

- Denticity: The ligand acts as a tetradentate or hexadentate donor, depending on reaction conditions. For Mn(II), it bridges two metal centers via N atoms, forming dinuclear complexes .

- Substituent Effects: The electron-withdrawing 2-chlorobenzyl groups enhance Lewis acidity at the metal center, favoring coordination with hard Lewis bases (e.g., O donors from water ligands) .

- Steric Constraints: Bulky substituents may limit coordination modes. Computational modeling (DFT) can predict preferred geometries .

Data Contradictions: How should researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

Answer:

- Standardized Protocols: Reproduce measurements using identical conditions (e.g., DSC for melting points, Karl Fischer titration for hygroscopicity).

- Purity Assessment: Use HPLC or elemental analysis to verify sample integrity. Impurities (e.g., unreacted aldehyde) can alter solubility .

- Environmental Controls: Document temperature, humidity, and solvent purity, as these affect stability. For example, degradation under light/heat may explain conflicting stability data .

Advanced: What strategies mitigate challenges in synthesizing air- or moisture-sensitive derivatives of this diamine?

Answer:

- Inert Atmosphere: Conduct reactions under N₂/Ar using Schlenk lines to prevent oxidation/hydrolysis .

- Solvent Selection: Use anhydrous DMF or THF, dried over molecular sieves.

- Catalysis: Add Lewis acids (e.g., ZnCl₂) to accelerate imine formation while suppressing side reactions .

- Real-Time Monitoring: Employ in situ FTIR or Raman spectroscopy to track reaction progress without exposure to air .

Mechanistic Insights: How does the ligand’s electronic structure influence its reactivity in catalytic applications?

Answer:

- Electron Density: The 2-chlorobenzyl groups withdraw electron density, stabilizing metal-ligand bonds and enhancing catalytic turnover in cross-coupling reactions .

- Redox Activity: The imine moiety can participate in electron-transfer processes, as seen in Mn(II)/Mn(III) redox cycles in oxidation catalysis .

- Spectroscopic Probes: XANES/EXAFS at synchrotrons quantify metal oxidation states and coordination changes during catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.